ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Materials: Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration or crystallization, followed by drying to obtain the pure hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution Reagents: Various halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions and other biomolecules, which can modulate various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate: The non-hydrochloride form of the compound.
1,2,4-Triazole Derivatives: Other compounds containing the 1,2,4-triazole ring, such as fluconazole and itraconazole, which are used as antifungal agents.
Imidazole Derivatives: Compounds like imidazole and its derivatives, which share similar chemical properties and applications.
Uniqueness
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3,8H2,1-2H3,(H,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGGXVGJYMMKMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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